N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalazinone core: This can be achieved by cyclization reactions involving appropriate starting materials such as phthalic anhydride and hydrazine derivatives.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Thioether formation: The thiol group can be introduced through nucleophilic substitution reactions with appropriate thiol reagents.
Attachment of the cyano and methylbutan-2-yl groups: This can be achieved through alkylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-chlorophenyl)phthalazin-1-yl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-bromophenyl)phthalazin-1-yl)thio)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-fluorophenyl)phthalazin-1-yl)thio)acetamide may impart unique properties, such as increased metabolic stability and altered biological activity compared to its analogs with different halogen atoms.
Properties
Molecular Formula |
C22H21FN4OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H21FN4OS/c1-14(2)22(3,13-24)25-19(28)12-29-21-18-7-5-4-6-17(18)20(26-27-21)15-8-10-16(23)11-9-15/h4-11,14H,12H2,1-3H3,(H,25,28) |
InChI Key |
GLOYRUIBXRPBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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